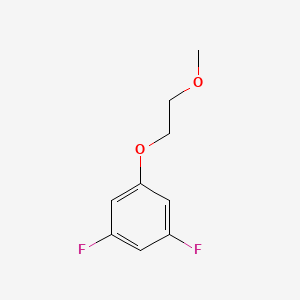
2-(3,4-DIHYDRO-2H-1-BENZOPYRAN-3-YL)ACETONITRILE
Übersicht
Beschreibung
2-(3,4-DIHYDRO-2H-1-BENZOPYRAN-3-YL)ACETONITRILE: is an organic compound that belongs to the class of chromans, which are oxygen-containing heterocycles. This compound is characterized by a chroman ring system attached to an acetonitrile group. Chroman derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of chroman-3-yl-acetonitrile typically involves the reaction of chroman derivatives with acetonitrile under specific conditions. One common method is the nucleophilic substitution reaction where a suitable leaving group on the chroman ring is replaced by the acetonitrile group. This can be achieved using reagents such as sodium cyanide or potassium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile itself .
Industrial Production Methods: Industrial production of chroman-3-yl-acetonitrile may involve more scalable and economically viable methods. These methods often avoid the use of pyrophoric reagents and may include purification steps that do not require column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(3,4-DIHYDRO-2H-1-BENZOPYRAN-3-YL)ACETONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromanones or chromanols.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can replace the nitrile group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium cyanide (NaCN) or potassium cyanide (KCN) in solvents like DMSO or acetonitrile
Major Products:
Oxidation: Chromanones or chromanols.
Reduction: Primary amines.
Substitution: Various substituted chroman derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3,4-DIHYDRO-2H-1-BENZOPYRAN-3-YL)ACETONITRILE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical sensors
Wirkmechanismus
The mechanism of action of chroman-3-yl-acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Chroman-2-ones: These compounds share the chroman ring system but differ in the position and type of functional groups attached.
Chroman-4-ones: Similar to chroman-2-ones but with different substitution patterns.
Flavanones: These compounds have a similar core structure but with different functional groups and biological activities .
Uniqueness: 2-(3,4-DIHYDRO-2H-1-BENZOPYRAN-3-YL)ACETONITRILE is unique due to its specific functional group (acetonitrile) attached to the chroman ring, which imparts distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
113771-49-6 |
|---|---|
Molekularformel |
C11H11NO |
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
2-(3,4-dihydro-2H-chromen-3-yl)acetonitrile |
InChI |
InChI=1S/C11H11NO/c12-6-5-9-7-10-3-1-2-4-11(10)13-8-9/h1-4,9H,5,7-8H2 |
InChI-Schlüssel |
FUJPHBGPWPWNPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(COC2=CC=CC=C21)CC#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Iodo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8746712.png)


![3-Amino-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid ethyl ester](/img/structure/B8746724.png)
![(R)-5-Methyl-2-thioxo-2,3,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B8746728.png)




![2-[1,2,4]Triazol-1-yl-pyridin-4-ylamine](/img/structure/B8746779.png)




